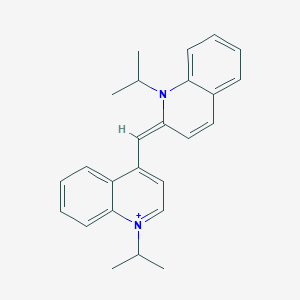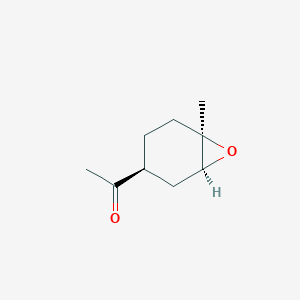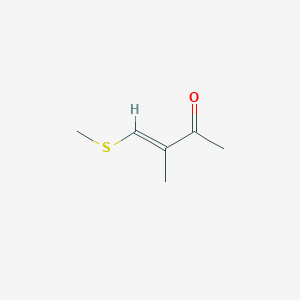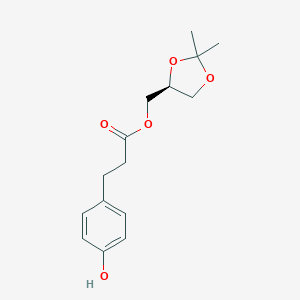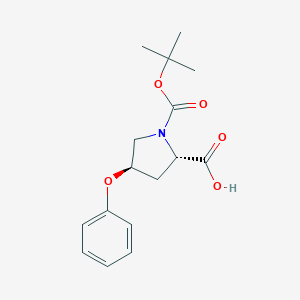
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is of interest due to its potential applications in the synthesis of bioactive molecules and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on pyrrolidine derivatives and their synthesis.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves stereoselective methods to ensure the correct configuration of the chiral centers. For instance, the synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid is achieved through a five-step process starting from a BOC-protected (S)-proline derivative, which includes stereoselective electrochemical oxidation and S N 2-substitution . Similarly, asymmetric syntheses of (S)-2-aryl-Boc-pyrrolidines have been reported using s-BuLi/(-)-sparteine, which provides high enantiomeric excesses, indicating the importance of chiral auxiliaries and reagents in such syntheses .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring with nitrogen as one of the atoms. The stereochemistry of the substituents on this ring is crucial for the biological activity of the compound. For example, the synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid involves the formation of 3,4-trans-disubstituted pyrrolidin-2-ones, which are then converted into the desired pyrrolidine with the correct stereochemistry .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including amidation, alkylation, and oxidation. The ortho-substituent on phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines effectively, which could be relevant for the synthesis of amide-linked pyrrolidine derivatives . Alkylation reactions have been used to introduce substituents on the pyrrolidine ring with high stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrrolidine ring. For example, the introduction of Boc (tert-butoxycarbonyl) groups is a common strategy to protect the nitrogen atom during synthesis, which can later be removed under acidic conditions . The presence of electron-withdrawing or electron-donating groups on the ring can affect the compound's reactivity and its interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Properties
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid may have potential applications in photocatalysis. The related compound (BiO)2CO3 (BOC) is known for its applications in various fields, including healthcare and photocatalysis. It's noted for its wide band gap, which limits its visible light absorption and utilization, prompting the development of various modification strategies to enhance its photocatalytic performance. These strategies include coupling with metals, metal oxides, bismuth-based metallic acid salts, and non-metal doping, among others. The enhanced photocatalytic activity of BOC-based systems can be attributed to unique interactions like the p–n junction, Schottky junction, surface plasmon resonance effect, and excellent electronic conductivity (Ni et al., 2016).
Biotechnological Production and Derivatives
In the realm of biotechnology, compounds like lactic acid, closely related to carboxylic acids, are produced commercially through the fermentation of biomass. Lactic acid is a versatile feedstock in green chemistry, leading to the production of valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters. Biotechnological routes emphasize the potential of carboxylic acids and their derivatives in producing a wide array of significant chemicals (Gao et al., 2011).
Biological Activities
Carboxylic acids, including compounds structurally similar to (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid, are recognized for their biological activities. They are known to possess antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. Their biological activities are notably enhanced through conjugation, showcasing their potential in pharmacology and as a precursor for bioactive compounds (Pei et al., 2016).
Drug Synthesis and Discovery
Pyrrolidine, a structural component of (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid, is widely used in drug discovery due to its properties such as sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This five-membered ring structure and its derivatives are pivotal in creating compounds for treating various human diseases. The diverse biological profiles of these compounds are often determined by the stereochemistry and spatial orientation of substituents, highlighting the importance of the pyrrolidine scaffold in medicinal chemistry (Li Petri et al., 2021).
Soil Sorption and Environmental Interaction
Compounds similar to (2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid, like phenoxy herbicides, are highly soluble in water and weakly absorbed in soil, making them highly mobile and susceptible to transportation to aquatic ecosystems. Understanding their sorption behavior is crucial for environmental management and the development of remediation strategies (Werner et al., 2012).
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFZJNCETIGXIO-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

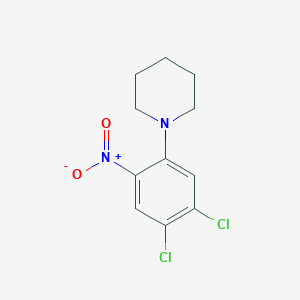
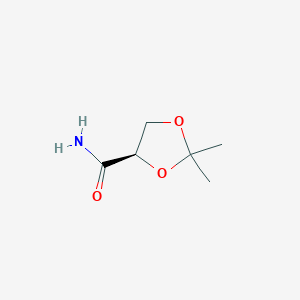
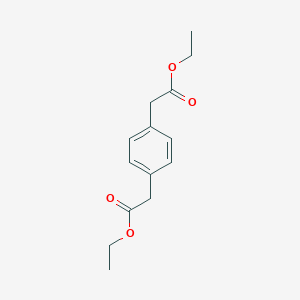
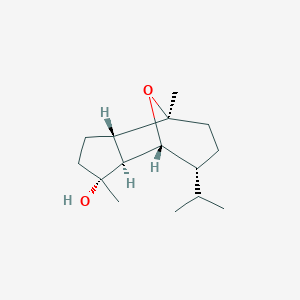
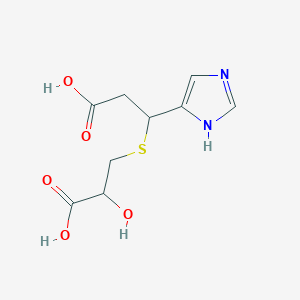
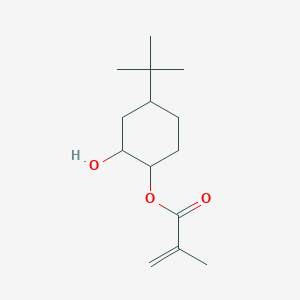
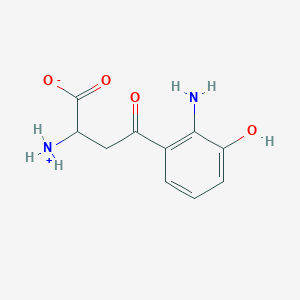
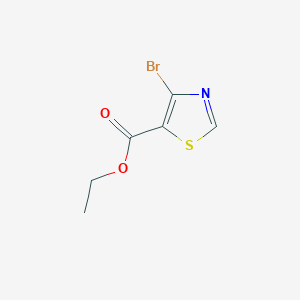
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
